![molecular formula C19H23N3O6S B2383863 N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide CAS No. 1206997-77-4](/img/structure/B2383863.png)

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

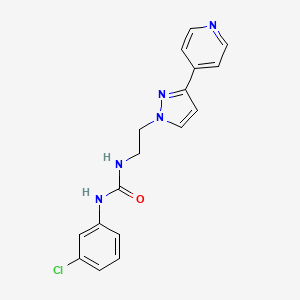

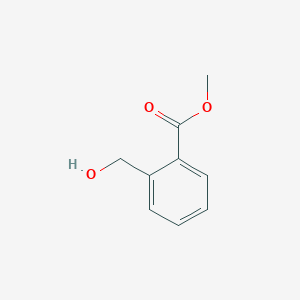

The compound is a complex organic molecule that contains several functional groups, including an isoxazole ring, a dihydrobenzodioxin ring, a piperidine ring, and a sulfonyl group . It is related to a class of compounds known as GPR40 agonists .

Synthesis Analysis

The synthesis of related compounds involves the design and optimization of 2,3-dihydrobenzo[b][1,4]dioxine propanoic acids . The process involves comprehensive structure-activity relationship studies around novel scaffolds .Molecular Structure Analysis

The molecular structure of this compound is complex, with several rings and functional groups. The presence of the isoxazole ring, dihydrobenzodioxin ring, and piperidine ring contribute to its unique chemical properties .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of several functional groups and rings would likely result in unique properties .Scientific Research Applications

Heterocyclic Compound Synthesis

Research on novel heterocyclic compounds, such as benzodifuranyl derivatives, has shown potential in medicinal chemistry for their analgesic and anti-inflammatory activities. These compounds, including various benzodioxin derivatives, are synthesized for exploring their cyclooxygenase inhibition, showing significant COX-2 selectivity and analgesic properties (Abu‐Hashem et al., 2020).

Molecular Interaction Studies

Molecular interaction studies, such as those involving CB1 cannabinoid receptor antagonists, highlight the importance of structural analysis in drug design. For example, research on N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide provides insights into the steric and electronic requirements for binding to the CB1 receptor, which can inform the design of compounds with specific pharmacological profiles (Shim et al., 2002).

Polymer Synthesis

The development of polymers based on specific functionalized monomers, such as piperidine derivatives, plays a crucial role in materials science. For instance, the synthesis of ordered polymers through direct polycondensation processes involving piperidine and other components demonstrates the versatility of these compounds in creating structured materials with potential applications in various fields (Yu et al., 1999).

Antimicrobial Research

Research into antimicrobial properties of piperidine derivatives, as seen in the synthesis and evaluation of N-substituted 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, showcases the potential of these compounds in addressing bacterial resistance. Such studies provide foundational knowledge for developing new antibiotics (Khalid et al., 2016).

Anticancer Activity

Exploring anticancer properties of compounds through structural modifications and biological evaluations is a critical area of research. For example, the synthesis of propanamide derivatives bearing piperidinyl-1,3,4-oxadiazole and their subsequent evaluation as anticancer agents highlight the ongoing efforts to find more effective and targeted therapies (Rehman et al., 2018).

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazol-3-yl]methyl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O6S/c1-29(24,25)22-6-4-13(5-7-22)19(23)20-12-15-11-17(28-21-15)14-2-3-16-18(10-14)27-9-8-26-16/h2-3,10-11,13H,4-9,12H2,1H3,(H,20,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOMFUZGWSCJNEE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NCC2=NOC(=C2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O6S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)isoxazol-3-yl)methyl)-1-(methylsulfonyl)piperidine-4-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-((3-(2-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2383780.png)

![2-(6-Amino-3-(4-bromophenyl)-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B2383781.png)

![Ethyl 2-((3-(4-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2383793.png)

![1-[6-(4-Methoxyphenyl)pyridazin-3-yl]-N-(4-methylpiperazin-1-yl)piperidine-3-carboxamide](/img/structure/B2383794.png)

![1-(7-Methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione](/img/structure/B2383801.png)

![(2-Chloropyridin-4-yl)-[3-(phenylmethoxymethyl)pyrrolidin-1-yl]methanone](/img/structure/B2383802.png)